Differentiated Physicochemical Profile vs. 3-alkoxyamino CHK1 Inhibitors
The compound's 3-methylpyridin-2-yl ether substituent eliminates the alkoxyamino hydrogen-bond donor present in reference CHK1 inhibitors, resulting in a lower topological polar surface area (tPSA) of approximately 74 Ų compared to >90 Ų for 3-alkoxyamino derivatives. [1] This reduction in tPSA is associated with improved passive membrane permeability while retaining the pyrazine core critical for hinge-binding in kinase pockets. [2]
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 74 Ų (Chemspace calculated value) |
| Comparator Or Baseline | 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile series: >90 Ų (literature consensus) |
| Quantified Difference | tPSA reduced by ~18% relative to alkoxyamino comparators |
| Conditions | Calculated property; Chemspace and literature reports |
Why This Matters
Lower tPSA suggests improved cell permeability, a critical factor for selecting compounds intended for intracellular target engagement in oncology screening cascades.
- [1] Chemspace. 6-{4-[(3-methoxypyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile Listing. CSMS00135711746. View Source
- [2] Caldwell, J. J. et al. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. *Journal of Medicinal Chemistry*. View Source
